molecular formula C17H11ClFN5S B2660228 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 338751-46-5

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B2660228
CAS No.: 338751-46-5
M. Wt: 371.82
InChI Key: UMYJLCVYUZPHIT-UHFFFAOYSA-N
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Description

2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a pyridinyl group, and a chlorofluorobenzyl sulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable nitrile derivative under acidic or basic conditions.

    Introduction of the Chlorofluorobenzyl Group: The chlorofluorobenzyl group is introduced via a nucleophilic substitution reaction. This step often involves the reaction of 2-chloro-6-fluorobenzyl chloride with a thiol derivative to form the corresponding sulfanyl compound.

    Final Coupling: The final step involves coupling the chlorofluorobenzyl sulfanyl intermediate with the triazolopyrimidine core under conditions that facilitate the formation of the desired product. This may include the use of catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyridinyl or triazolopyrimidine rings, potentially altering the electronic properties of the compound.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced triazolopyrimidine derivatives.

    Substitution: Functionalized benzyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.

Biology

In biological research, 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in various chemical processes. Its unique properties may offer advantages in terms of efficiency and selectivity.

Mechanism of Action

The mechanism of action of 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-yl]pyridine
  • **2-[(2,6-Difluorobenzyl)sulfanyl]-4-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-yl]pyridine
  • **2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole-3-yl]pyridine

Uniqueness

Compared to similar compounds, 2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(2-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its specific structural features, such as the combination of a triazolopyrimidine core with a chlorofluorobenzyl sulfanyl group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-pyridin-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5S/c18-12-4-3-5-13(19)11(12)10-25-17-22-16-21-9-7-15(24(16)23-17)14-6-1-2-8-20-14/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYJLCVYUZPHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC=NC3=NC(=NN23)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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